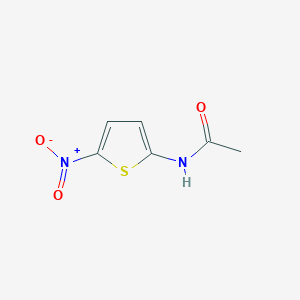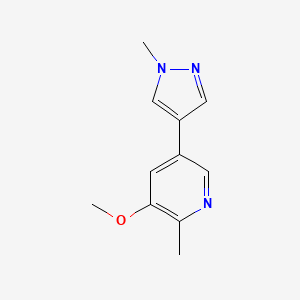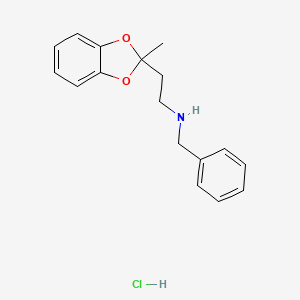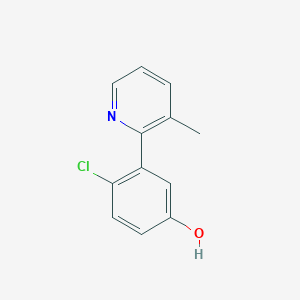
4-Chloro-3-(3-methylpyridin-2-yl)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-3-(3-methylpyridin-2-yl)phenol is an organic compound with the molecular formula C12H10ClNO. It is a derivative of phenol and pyridine, characterized by the presence of a chlorine atom and a methyl group attached to the phenol and pyridine rings, respectively.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3-(3-methylpyridin-2-yl)phenol typically involves the reaction of 3-methylpyridine with 4-chlorophenol under specific conditions. One common method is the Suzuki-Miyaura coupling reaction, which employs palladium catalysts and boron reagents to form the carbon-carbon bond between the pyridine and phenol rings . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like toluene or ethanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Analyse Des Réactions Chimiques
Types of Reactions
4-Chloro-3-(3-methylpyridin-2-yl)phenol undergoes various chemical reactions, including:
Substitution: The chlorine atom in the phenol ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium hydroxide, other nucleophiles.
Major Products Formed
Oxidation: Quinones, oxidized derivatives.
Reduction: Reduced phenol derivatives.
Substitution: Various substituted phenol derivatives.
Applications De Recherche Scientifique
4-Chloro-3-(3-methylpyridin-2-yl)phenol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mécanisme D'action
The mechanism by which 4-Chloro-3-(3-methylpyridin-2-yl)phenol exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. For example, it can act as an antimicrobial agent by disrupting bacterial cell membranes or inhibiting essential enzymes . The exact molecular targets and pathways involved vary depending on the specific context of its use.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Chloro-3-methylphenol: A structurally similar compound with a chlorine atom and a methyl group on the phenol ring.
4-Chloro-3,5-dimethylphenol: Another related compound with two methyl groups and a chlorine atom on the phenol ring.
Uniqueness
4-Chloro-3-(3-methylpyridin-2-yl)phenol is unique due to the presence of both a pyridine and a phenol ring in its structure. This dual functionality allows it to participate in a wider range of chemical reactions and interact with diverse biological targets compared to its simpler analogs .
Propriétés
Numéro CAS |
1150617-95-0 |
|---|---|
Formule moléculaire |
C12H10ClNO |
Poids moléculaire |
219.66 g/mol |
Nom IUPAC |
4-chloro-3-(3-methylpyridin-2-yl)phenol |
InChI |
InChI=1S/C12H10ClNO/c1-8-3-2-6-14-12(8)10-7-9(15)4-5-11(10)13/h2-7,15H,1H3 |
Clé InChI |
HIVGVSYKIREHMG-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(N=CC=C1)C2=C(C=CC(=C2)O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


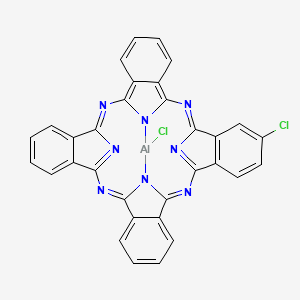

![Cobalt(2+);2-[2-hydroxyethyl(prop-2-enyl)amino]ethanol;dichloride](/img/structure/B13756171.png)
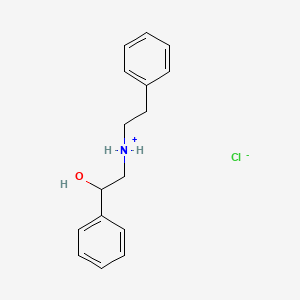

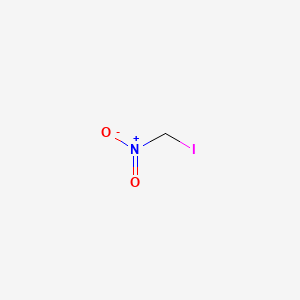
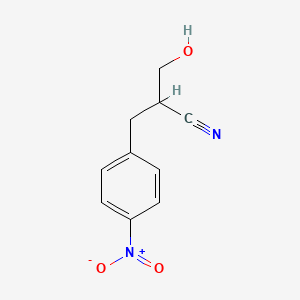
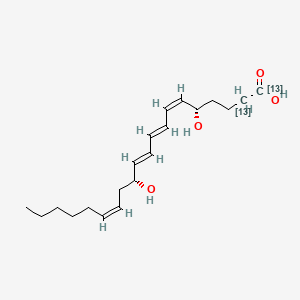
![3-[1-(Dodecyloxy)butyl]-1,3,4-thiadiazolidine-2,5-dithione](/img/structure/B13756200.png)
